molecular formula C9H8Cl2N4 B15299576 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine

Cat. No.: B15299576
M. Wt: 243.09 g/mol
InChI Key: KPEFXPRDRBRHMY-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in various fields such as agriculture, medicine, and material science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine typically involves the reaction of 2,4-dichlorophenylhydrazine with methyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, higher yields, and better control over reaction parameters compared to traditional batch reactors . The use of continuous flow microreactors also minimizes the generation of waste and enhances the safety of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding triazole oxides.

    Reduction: Formation of reduced triazole derivatives.

    Substitution: Formation of substituted triazole derivatives with various functional groups.

Scientific Research Applications

1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antifungal and antibacterial agent.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of fungal infections.

    Industry: Utilized in the production of agrochemicals and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound may also interact with other enzymes and proteins, disrupting their normal function and leading to the inhibition of microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanol
  • 1-(2,4-dichlorophenyl)-3-aryl-2-(1H-1,2,4-triazol-1-yl)prop-2-en-1-one

Uniqueness

1-(2,4-dichlorophenyl)-3-methyl-1H-1,2,4-triazol-5-amine stands out due to its specific substitution pattern on the triazole ring, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H8Cl2N4

Molecular Weight

243.09 g/mol

IUPAC Name

2-(2,4-dichlorophenyl)-5-methyl-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H8Cl2N4/c1-5-13-9(12)15(14-5)8-3-2-6(10)4-7(8)11/h2-4H,1H3,(H2,12,13,14)

InChI Key

KPEFXPRDRBRHMY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)N)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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